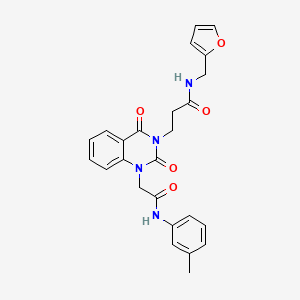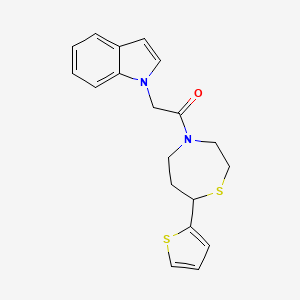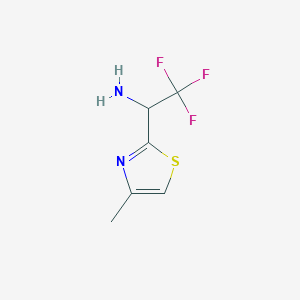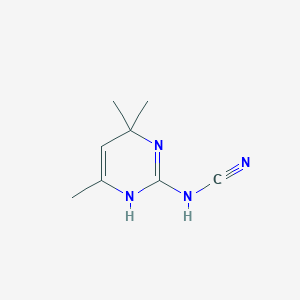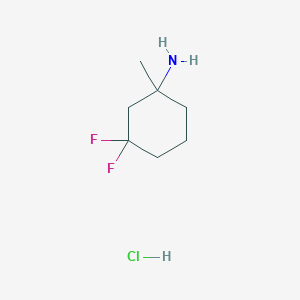![molecular formula C19H18N4O B2591249 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 2191265-86-6](/img/structure/B2591249.png)
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is unique, with a triazol-2-yl group attached to an azetidin-1-yl group, and a 4’-methyl-[1,1’-biphenyl]-4-yl group attached as a methanone.Chemical Reactions Analysis
The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .科学的研究の応用
Huisgen 1,3-Dipolar Cycloadditions
The compound is structurally related to triazole derivatives that have been extensively studied for their applications in Huisgen 1,3-dipolar cycloadditions. For example, a study on the catalytic activity of tris(triazolyl)methanol-Cu(I) structures in Huisgen 1,3-dipolar cycloadditions highlights the efficiency of triazole derivatives in facilitating these reactions under mild conditions, offering a versatile method for the synthesis of various heterocyclic compounds (Ozcubukcu et al., 2009).
Synthesis and Characterization of Triazole Derivatives
Another aspect of scientific research involves the synthesis and detailed characterization of triazole and triazolidin derivatives, showcasing the diversity of compounds that can be generated from triazole-based frameworks. This includes exploring their crystal structures and conducting density functional theory (DFT) studies to understand their molecular configurations (Abosadiya et al., 2018).
Application in Liquid Crystal Technologies
The synthesis of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives and their examination for liquid crystal properties indicate the potential use of triazole derivatives in developing materials with specific optical and electronic properties. This research demonstrates the broader applicability of such compounds in materials science, particularly in the context of liquid crystal displays and other optoelectronic devices (Zhao et al., 2013).
Antimicrobial Activities
The synthesis of novel triazole analogues of piperazine and their evaluation for antimicrobial activity against various pathogenic bacteria reveal the potential pharmaceutical applications of triazole derivatives. Such studies underscore the importance of these compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacterial infections (Nagaraj et al., 2018).
Anticancer Activity Evaluation
Research into aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity provides insights into the therapeutic potential of these compounds. Evaluating these derivatives against cancer cell lines can lead to the development of novel anticancer drugs, highlighting the significance of triazole derivatives in medicinal chemistry (Dong et al., 2017).
作用機序
The compound also contains an azetidine ring, which is a type of four-membered ring. Azetidines are known to have various biological activities and are used as building blocks in drug discovery .
The compound also contains a biphenyl group, which is a type of aromatic compound. Biphenyls can interact with various biological targets through π-π stacking and hydrophobic interactions .
The pharmacokinetics of a compound depend on its chemical structure and properties. For example, the solubility, lipophilicity, and stability of the compound can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the stability of the compound can be affected by pH and temperature, and the efficacy of the compound can be affected by the presence of other molecules that compete for the same targets .
特性
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)19(24)22-12-18(13-22)23-20-10-11-21-23/h2-11,18H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJZIIUDXYYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2591169.png)
![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)
